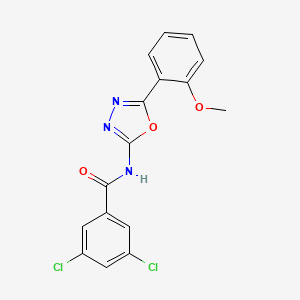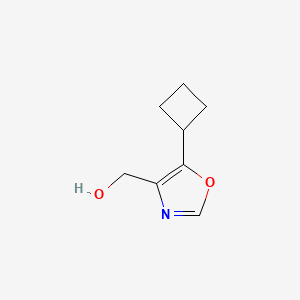
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds known as piperazines. Piperazines are a group of organic compounds that have diverse biological activities and are often used in pharmaceutical research for their potential therapeutic effects.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the coupling of various substituents to a piperazine core. For example, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves the reaction of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under controlled pH conditions, followed by substitution reactions to introduce different electrophiles . Similarly, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides is achieved by reacting 1-methyl piperazine with alkoxyphenyl isothiocyanates . These methods suggest that the synthesis of the compound would likely involve multiple steps, including activation of the phenyl ring, introduction of the sulfonyl group, and subsequent coupling with the piperazine moiety.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The substituents attached to this core can significantly influence the molecule's properties and biological activity. For instance, the presence of a sulfonyl group and chloro substituents on the phenyl ring can affect the molecule's electronic distribution and reactivity . The specific molecular structure of the compound would be expected to include a piperazine ring substituted with a sulfonyl-phenyl group and an ethyl chain bearing a dimethyl-pyrazol moiety.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the sulfonyl group, for example, can lead to further functionalization or interaction with biological targets. The presence of chloro substituents may also allow for nucleophilic substitution reactions . The antibacterial activity of some piperazine derivatives has been attributed to their ability to interact with bacterial enzymes or cell walls, as seen in the synthesis and testing of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can enhance or reduce these properties, affecting the compound's suitability for pharmaceutical applications. For example, the hydrochloride salt form of a piperazine derivative can improve its solubility in aqueous media, which is beneficial for biological studies and drug formulation . The specific properties of "this compound" would need to be empirically determined to understand its potential as a drug candidate.
科学的研究の応用
Anticancer Research
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride and related compounds have shown promising results in anticancer research. A study by Turov (2020) evaluated the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, showing effectiveness against various cancer cell lines, such as lung, kidney, and breast cancer cells (Turov, 2020).
Antibacterial and Biofilm Inhibition
Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial efficacy. For instance, Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities (Mekky & Sanad, 2020).
Ligand Synthesis
Research by Potapov et al. (2007) focused on synthesizing flexible ligands, including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, by reacting pyrazoles with various agents. This study indicates the potential utility of similar compounds in ligand synthesis (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Antiviral Research
The structure of this compound is similar to compounds investigated for their potential as antiviral agents. Romero et al. (1994) synthesized analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, which showed significant inhibition of HIV-1 reverse transcriptase (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Antimicrobial Studies
Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and evaluated them for in vitro antimicrobial activity. Similar compounds have shown excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
特性
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N4O2S.ClH/c1-13-10-18(17(20)12-16(13)19)27(25,26)23-7-4-22(5-8-23)6-9-24-15(3)11-14(2)21-24;/h10-12H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSNUVAJGIREJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)
![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B3006938.png)



![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)

![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)
